1,3,5-Trifluorobenzene (C6H3F3) is an aromatic organic compound derived from benzene with three fluorine atoms substituted at the 1st, 3rd, and 5th positions of the six-membered carbon ring. It is a colorless liquid at room temperature with a faint aromatic odor [].
1,3,5-Trifluorobenzene possesses a hexagonal planar structure characteristic of aromatic compounds. The six carbon atoms form a ring with alternating single and double bonds, delocalizing electrons throughout the system. Each of the three fluorine atoms is bonded to a separate carbon atom at the designated positions (1, 3, and 5).
The presence of fluorine atoms significantly impacts the molecule's properties. Fluorine is the most electronegative element, drawing electron density towards itself and creating a slight negative dipole on the fluorine end of the molecule. This uneven distribution of electrons makes 1,3,5-trifluorobenzene weakly polar.
Another notable aspect of the structure is the C-F bond strength. The C-F bond is one of the strongest single bonds due to the high difference in electronegativity between carbon and fluorine. This strong bond contributes to the overall stability of the molecule.
Synthesis of 1,3,5-Trifluorobenzene can be achieved through various methods. A common approach involves the fluorination of benzene derivatives, such as 1,3,5-trichlorobenzene, using anhydrous hydrogen fluoride (HF) or fluorinating agents like antimony trifluoride (SbF3) [].
C6H3Cl3 + 3HF -> C6H3F3 + 3HCl
The compound is relatively unreactive due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms. However, it can undergo electrophilic aromatic substitution reactions, albeit at a slower rate compared to benzene. For instance, nitration with a mixture of concentrated nitric and sulfuric acids can introduce a nitro group (-NO2) to the ring [].
This technique probes the rotational motion of molecules. A study by Schlupf et al. used high-resolution Raman spectroscopy with a single-mode argon laser to investigate the rotational spectra of 1,3,5-Trifluorobenzene. This research provided insights into the molecule's rotational constants and structure [].
NMR spectroscopy provides information about the atomic environment experienced by different nuclei within a molecule. Yim and Gilson analyzed the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene dissolved in a nematic liquid crystal. This study aimed to understand the interaction between the molecule and the liquid crystal environment.
Flammable;Irritant